Methyl 2-hydrazinyl-2-methylpropanoate
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Overview
Description
Methyl 2-hydrazinyl-2-methylpropanoate: is an organic compound with the molecular formula C5H12N2O2 It is a derivative of hydrazine and is characterized by the presence of a hydrazinyl group attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydrazinyl-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-methylpropanoate with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydrazinyl-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted methylpropanoate compounds.
Scientific Research Applications
Methyl 2-hydrazinyl-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-hydrazinyl-2-methylpropanoate exerts its effects involves interactions with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and processes.
Comparison with Similar Compounds
- Methyl 2-hydroxy-2-methylpropanoate
- Methyl 2-methylpropanoate
- Methyl 2-hydrazinylpropanoate
Uniqueness: Methyl 2-hydrazinyl-2-methylpropanoate is unique due to the presence of both a hydrazinyl group and a methylpropanoate backbone. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The hydrazinyl group provides unique chemical properties that can be exploited in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-hydrazinyl-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,7-6)4(8)9-3/h7H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGWWQLUQJGRJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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